molecular formula C20H26N6O4S B2553314 3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946210-86-2

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2553314
M. Wt: 446.53
InChI Key: DTEVYIDKGKWSBC-UHFFFAOYSA-N
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Description

The compound "3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a benzamide-based molecule that is likely to be related to the class of compounds discussed in the provided papers. These compounds are of interest due to their potential pharmacological activities, particularly their anti-influenza virus properties .

Synthesis Analysis

The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step process starting with the reaction of benzoyl isothiocyanate with malononitrile in a KOH–EtOH solution, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide-based heterocycles is characterized using mass spectroscopy, 1H NMR spectroscopy, IR, and X-ray analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall three-dimensional arrangement of the atoms within the molecule.

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes their ability to undergo further transformations, such as the formation of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives . Additionally, the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols to yield 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of dimethoxy and methoxyethyl groups suggests potential solubility in organic solvents, while the pyrazolo[3,4-d]pyrimidin moiety could contribute to the molecule's stability and reactivity. The antiviral activity against the H5N1 influenza virus indicates that these compounds can interact with biological systems, which is a significant aspect of their chemical properties .

Scientific Research Applications

Synthesis and Medicinal Applications

Novel heterocyclic compounds derived from related chemical frameworks have been synthesized for their potential medicinal properties. For example, research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the therapeutic potential of these compounds. Such studies demonstrate the capacity for chemical innovation in the development of new pharmacological agents with specific biological activities, including COX-2 inhibition and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral and Anticancer Potential

Similarly, the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the avian influenza virus, indicating the potential for these compounds to contribute to antiviral research and therapy (Hebishy, Salama, & Elgemeie, 2020). Moreover, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, underscoring the versatility of these compounds in addressing a range of health conditions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

3,5-dimethoxy-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-28-8-6-21-17-16-12-23-26(18(16)25-20(24-17)31-4)7-5-22-19(27)13-9-14(29-2)11-15(10-13)30-3/h9-12H,5-8H2,1-4H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEVYIDKGKWSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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